Product packaging for 14-Ethoxytetradecan-1-amine(Cat. No.:)

14-Ethoxytetradecan-1-amine

Cat. No.: B12678643
M. Wt: 257.45 g/mol
InChI Key: RYIOFBAZDNVTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

14-Ethoxytetradecan-1-amine (CAS 71808-33-8) is a synthetic organic compound with a molecular formula of C16H35NO and a molecular weight of 257.46 g/mol . This molecule features a linear tetradecarbon chain terminated by an amine group at one end and an ethoxy functional group at the other, resulting in a structure classified as a long-chain ethoxylated alkylamine . Its calculated properties include a density of 0.851 g/cm³ and a boiling point of approximately 338°C . Compounds within this chemical family, such as ethoxylated and propoxylated alkyl amines, are of significant interest in industrial and materials science research due to their surfactant-like properties . The amphiphilic nature of this compound, arising from its polar amine headgroup and long hydrophobic tail incorporating an ether linkage, makes it a potential candidate for applications in the synthesis of specialty surfactants, emulsifiers, or as a building block in organic synthesis and supramolecular chemistry . This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H35NO B12678643 14-Ethoxytetradecan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

14-ethoxytetradecan-1-amine

InChI

InChI=1S/C16H35NO/c1-2-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17/h2-17H2,1H3

InChI Key

RYIOFBAZDNVTMM-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCCCCCCCCCCN

Origin of Product

United States

Synthetic Methodologies for 14 Ethoxytetradecan 1 Amine

Established Ethoxylation Pathways

The production of ethoxylated primary amines is typically not a single-step reaction but a process that can be broken down into distinct stages to control the addition of ethylene (B1197577) oxide units. This staged approach allows for the formation of specific intermediates and helps manage the reaction's exothermicity.

The synthesis of ethoxylated alkylamines is generally accomplished through a well-established two-stage process. google.comgoogle.com This method is designed to first create a tertiary amine intermediate before proceeding to the chain-lengthening ethoxylation.

Stage 1: Formation of the Tertiary Amine Intermediate. In the initial stage, a primary alkylamine, such as tetradecan-1-amine, is reacted with two moles of ethylene oxide. This reaction yields the N,N-bis-(2-hydroxyethyl) N-alkylamine intermediate. google.comgoogle.com A key characteristic of this first stage is that it proceeds without the need for a catalyst. google.comgoogle.com

Stage 2: Catalytic Ethoxylation. The second stage involves the further reaction of the N,N-bis-(2-hydroxyethyl) N-alkylamine intermediate with additional moles of ethylene oxide to achieve the desired length of the ethoxy chains. google.comgoogle.com Unlike the first stage, this step requires a catalyst to facilitate the polymerization of ethylene oxide onto the hydroxyethyl (B10761427) groups of the intermediate. google.comgoogle.com The choice of catalyst in this stage is crucial as it significantly influences the final product distribution, determining whether it is a broad or a "peaked" distribution. google.com

The catalyst employed in the second stage of ethoxylation is a critical factor that dictates the molecular weight distribution of the final product. acs.orgresearchgate.net Traditional base catalysts like sodium or potassium hydroxide (B78521) typically result in a broad distribution of homologs. google.comacs.org However, advanced catalytic systems have been developed to achieve a more controlled, peaked distribution, where the desired ethoxylate is the most abundant species. google.com

To achieve a peaked ethoxylation distribution while avoiding the drawbacks of hazardous Lewis acid catalysts, specific catalysts with multiple-charge counterions have been developed. google.com Among these, alkaline earth metal hydroxides and hydrotalcites have shown significant promise.

Alkaline Earth Metal Hydroxides: Catalysts such as strontium hydroxide and barium hydroxide are effective in promoting a peaked distribution of the resulting ethoxylated products. google.com These compounds belong to Group IIA of the periodic table and their hydroxides are known for their basicity, which increases down the group. easetolearn.comaskiitians.com

Hydrotalcite Catalysts: Hydrotalcite, a layered double hydroxide (LDH) of magnesium and aluminum, can also be used as a catalyst for ethoxylation. google.comgoogle.com Natural and synthetic hydrotalcites in their untreated state are generally inactive. google.com However, after specific treatments, such as calcination and rehydration, they become effective catalysts. google.com For instance, commercial hydrotalcite can be heated to remove carbonate ions from its interlayers and then rehydrated to generate hydroxide anions, which are catalytically active. google.com These catalysts are advantageous as they are heterogeneous, allowing for easier separation from the reaction mixture. google.com

The use of these catalysts helps to produce ethoxylated amines with a narrower range of polyalkylene oxide chain lengths, which is desirable for specific applications where properties are highly dependent on the degree of ethoxylation. google.com

The concentration of the catalyst is a key parameter that must be carefully controlled to ensure an optimal reaction rate and the desired product distribution. The required concentration can vary significantly depending on the type of catalyst used.

For catalysts like strontium hydroxide, barium hydroxide, or hydrotalcite, the concentration is typically maintained within a narrow range to effectively promote the peaked distribution of the final ethoxylated product. google.com

Table 1: Recommended Catalyst Concentration Ranges

Catalyst Type Recommended Concentration (wt% of batch) Preferred Concentration (wt% of batch)
Strontium/Barium Hydroxide 0.05 - 0.50 0.15 - 0.30
Hydrotalcite 0.05 - 0.50 0.15 - 0.30

Data sourced from patent literature. google.com

Maintaining the catalyst concentration within these ranges is crucial for maximizing the yield of the target ethoxymers while minimizing the formation of undesirable homologs that are either too lipophilic or too hydrophilic for their intended applications. google.com

Beyond the catalytic system, precise control of reaction parameters such as temperature and moisture content is essential for a successful and controlled ethoxylation process. These factors can significantly impact reaction kinetics, product quality, and the formation of byproducts. google.comchalmers.se

Temperature and water content are critical variables that must be rigorously managed throughout both stages of the ethoxylation process to ensure product quality and safety. google.comgoogle.com

Temperature Control: The ethoxylation reaction is highly exothermic, necessitating careful temperature management to prevent thermal runaway. wikipedia.org The optimal temperature range depends on the specific catalyst being used. For instance, when using strontium hydroxide, barium hydroxide, or hydrotalcite catalysts, the temperature for the second stage of ethoxylation should be maintained between 140 - 200°C, with a preferred range of 160 - 180°C. google.com Operating outside the optimal temperature range can lead to extremely slow reactions or a complete halt before all the ethylene oxide is consumed. google.comchalmers.se

Moisture Content: The ethoxylation process must be carried out under anhydrous conditions because water can react with ethylene oxide in a catalyzed reaction to form undesired byproducts like glycols. google.comgoogle.com To achieve this, the starting alkylamine and the reaction equipment must be thoroughly dried before the first stage. This is typically done by heating the materials and equipment to 100 - 150°C under a nitrogen purge or vacuum until the water content is below 0.1% by weight, and preferably below 0.05%. google.comgoogle.com

Table 2: Key Optimized Reaction Parameters

Parameter Stage 1 (Intermediate Formation) Stage 2 (Catalytic Ethoxylation) Rationale
Temperature Pre-drying: 100 - 150°C 140 - 200°C (Preferred: 160 - 180°C) google.com Ensures anhydrous conditions; Optimizes reaction rate and prevents thermal runaway. google.comgoogle.comwikipedia.org
Moisture Content < 0.1 wt% (Preferred: < 0.05 wt%) < 0.1 wt% (Preferred: < 0.05 wt%) Prevents formation of undesired glycol byproducts. google.comgoogle.com

Data compiled from multiple sources. google.comgoogle.comwikipedia.org

Strict adherence to these optimized parameters is fundamental for achieving a controlled synthesis of ethoxylated amines like 14-Ethoxytetradecan-1-amine with a high purity and the desired peaked distribution.

Optimization of Reaction Parameters for Controlled Ethoxylation

Ethylene Oxide Stoichiometry and Feed Rate

The introduction of the ethoxy group in this compound is achieved through ethoxylation, a reaction where ethylene oxide is added to a substrate. In the context of synthesizing long-chain ethoxylated amines, the stoichiometry and feed rate of ethylene oxide are critical parameters that influence the product distribution and selectivity.

The reaction of a primary fatty amine with ethylene oxide can lead to the formation of a mixture of products, as both hydrogen atoms on the amine nitrogen are reactive. The initial reaction forms a monoethoxylated amine, which can then react further to form a diethoxylated product. The control over the degree of ethoxylation is paramount to achieving a high yield of the desired monoethoxylated product.

Typically, the ethoxylation of fatty amines is carried out at elevated temperatures, often around 180°C, and under pressure (1-2 bar). wikipedia.org The reaction is highly exothermic, and careful control of the ethylene oxide feed rate is necessary to prevent thermal runaway. wikipedia.org To favor the formation of the monoethoxylated product, a stoichiometric amount or a slight excess of the amine relative to ethylene oxide is often employed. The slow addition of ethylene oxide to the heated amine allows for the reaction to be controlled, minimizing the formation of polyethoxylated byproducts. chalmers.se

In some processes, an acid catalyst may be used to improve the reaction rate and selectivity. When an acid is present, the reaction mixture may comprise the amine, the acid (0.001 to 5 weight percent), and ethylene oxide in a molar equivalent of 0.5 to 1.1 per N-H bond. google.com This controlled addition helps to mitigate the formation of undesirable glycol ether amines and other byproducts. google.com

Table 1: Key Parameters in the Ethoxylation of Fatty Amines

Parameter Significance Typical Conditions
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to unwanted side reactions. 160 - 180°C
Pressure Maintains ethylene oxide in the liquid phase and influences reaction kinetics. 1 - 2 bar
Ethylene Oxide Feed Rate Crucial for controlling the exothermicity of the reaction and preventing thermal runaway. Slow, controlled addition
Catalyst Can enhance reaction rate and selectivity. Both acid and base catalysts can be used. e.g., Potassium Hydroxide (KOH), various acids

| Stoichiometry (Amine:Ethylene Oxide) | Determines the degree of ethoxylation. A higher amine to ethylene oxide ratio favors mono-ethoxylation. | 0.5 to 1.1 mol equivalents of ethylene oxide per N-H bond for controlled ethoxylation google.com |

Alternative Synthetic Routes for Functionalized Long-Chain Amines

Beyond direct ethoxylation of a long-chain amine, several other synthetic strategies can be employed to construct the target molecule or similar functionalized long-chain amines. These routes offer flexibility in starting materials and can be advantageous in terms of selectivity and functional group tolerance.

Nucleophilic substitution is a fundamental method for the formation of C-N bonds. ucsb.edu In this approach, an amine can act as a nucleophile, displacing a halide from an alkyl halide in an S(_N)2 reaction. ucalgary.ca To synthesize a long-chain amine, one could react a long-chain alkyl halide with ammonia (B1221849) or a primary amine. quora.com However, a significant drawback of this method is the potential for over-alkylation, as the product primary amine is also nucleophilic and can react further with the alkyl halide to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. quora.comlibretexts.org

To circumvent this issue, a large excess of the nucleophile (e.g., ammonia) can be used to increase the probability of the alkyl halide reacting with the intended nucleophile rather than the amine product. quora.com Alternatively, more controlled methods like the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, can be employed to produce primary amines with high selectivity. libretexts.org

Reductive methods provide a powerful and versatile approach to the synthesis of primary amines. These pathways typically involve the reduction of a nitrogen-containing functional group.

Reduction of Nitriles: Long-chain nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH(_4)). studymind.co.uklibretexts.org This method is effective for producing primary amines with the same number of carbon atoms as the starting nitrile. libretexts.org Catalytic hydrogenation using catalysts such as Raney nickel is another viable, and often considered "greener," alternative. studymind.co.uksparkl.me

Reduction of Amides: Amides can also be reduced to amines using LiAlH(_4). libretexts.org This transformation is particularly useful as amides can be prepared from carboxylic acids, which are readily available from natural sources. The resulting amine will have the same carbon skeleton as the amide.

Reductive Amination: This powerful technique involves the reaction of an aldehyde or ketone with ammonia or a primary amine to form an imine, which is then reduced in situ to an amine. libretexts.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH(_4)), sodium cyanoborohydride (NaBH(_3)CN), and catalytic hydrogenation. libretexts.org This method is highly versatile for creating primary, secondary, and tertiary amines. libretexts.org

Table 2: Comparison of Reductive Pathways for Amine Synthesis

Pathway Starting Material Reducing Agent(s) Key Features
Nitrile Reduction Nitrile (R-C≡N) LiAlH(_4), Catalytic Hydrogenation (e.g., H(_2)/Ni) studymind.co.uk Produces primary amines. Carbon chain length is preserved.
Amide Reduction Amide (R-CONH(_2)) LiAlH(_4) libretexts.org Produces primary, secondary, or tertiary amines depending on the amide structure.

| Reductive Amination | Aldehyde/Ketone + Amine | NaBH(_4), NaBH(_3)CN, H(_2)/Catalyst libretexts.org | Highly versatile for synthesizing 1°, 2°, and 3° amines. Forms a new C-N bond. |

A more recent and innovative approach for the synthesis of functionalized aliphatic amines involves a decarboxylative radical-polar crossover process. rsc.org This method utilizes photoredox catalysis to generate radical species from carboxylic acids, which then participate in reactions to form amines. rsc.org This strategy allows for the synthesis of a wide range of functionalized linear aliphatic amines with excellent yields. rsc.org The mild reaction conditions and tolerance of diverse functional groups make this a promising method for complex amine synthesis. rsc.org The process can be seen as a way to leverage readily available carboxylic acids as starting materials for amine production. semanticscholar.org

Long-chain aliphatic amines are often derived from renewable resources like vegetable oils and animal fats, or from petroleum feedstocks. researchgate.net The "nitrile route" is a common industrial process where fatty acids, obtained from the hydrolysis of triglycerides, are treated with ammonia to form nitriles. researchgate.net These nitriles are then hydrogenated to yield the corresponding primary fatty amines. chalmers.se

More recently, biocatalytic approaches have been developed as a sustainable alternative. For instance, a one-pot cascade reaction using a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA) has been demonstrated for the direct synthesis of medium and long-chain primary fatty amines from triglycerides and oils, with high analytical yields. researchgate.netnih.gov This enzymatic route offers a milder and potentially more environmentally friendly pathway to these valuable chemicals. nih.gov Aromatic amines, which are typically derived from petroleum, can also be synthesized from biomass-derived compounds like guaiacol (B22219) through nitration and subsequent reduction. researchgate.net

Advanced Spectroscopic and Computational Characterization of 14 Ethoxytetradecan 1 Amine and Its Derivatives

Spectroscopic Elucidation of Molecular Structure and Purity

The definitive identification and characterization of 14-Ethoxytetradecan-1-amine rely on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecule's structure, elemental composition, and functional groups, collectively confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the different proton environments within the molecule. The long tetradecyl chain would produce a large, complex multiplet signal in the alkane region (~1.25 ppm). More diagnostically, the protons closer to the electronegative oxygen and nitrogen atoms would be shifted downfield. A broad singlet, characteristic of the primary amine (-NH₂) protons, would also be present, and its chemical shift can be concentration-dependent. libretexts.org

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. oregonstate.edulibretexts.org The chemical shifts are highly sensitive to the local electronic environment, allowing for unambiguous assignment of the ethoxy, amine, and alkyl chain carbons. libretexts.org The carbon atoms bonded directly to the nitrogen and oxygen atoms would appear at significantly different chemical shifts than the standard alkane carbons. wisc.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH₃-CH₂-O- ~1.18 Triplet (t) 3H
-(CH₂)₁₁-CH₂- ~1.25 Multiplet (m) 22H
-O-CH₂-CH₂-NH₂ ~1.45 Multiplet (m) 2H
-CH₂-NH₂ ~2.75 Triplet (t) 2H
-O-CH₂-CH₃ ~3.45 Quartet (q) 2H
-CH₂-O-CH₂- ~3.55 Triplet (t) 2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
CH₃ -CH₂-O- ~15
-(CH₂ )₁₁- ~22-32
-O-CH₂-CH₂ -NH₂ ~33
-CH₂ -NH₂ ~42
-O-CH₂ -CH₃ ~66

NMR spectroscopy is pivotal for confirming the structure and verifying the degree of ethoxylation in fatty amine ethoxylates. chalmers.sealfa-chemistry.com The degree of ethoxylation is determined by comparing the integrated areas of the ¹H NMR signals corresponding to the protons of the ethoxy group (-O-CH₂-CH₃) with the integration of a signal from the fatty amine backbone, such as the terminal methyl group of the alkyl chain. For this compound, which has a single ethoxy group, the ratio of the integration of the ethoxy group's methylene (B1212753) protons (~3.45 ppm) to the protons of the methylene group adjacent to the nitrogen (~2.75 ppm) would be expected to be 2:2 (or 1:1), confirming mono-ethoxylation.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the molecular ion. nih.gov For this compound (molecular formula C₁₆H₃₅NO), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. HRMS analysis would provide an experimental mass-to-charge ratio (m/z) that should match the theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₆H₃₅NO
Theoretical Exact Mass [M] 257.2719 u

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The presence of a primary amine is identified by two distinct N-H stretching bands. orgchemboulder.com The C-O-C stretch of the ether linkage and the C-N stretch of the aliphatic amine also provide critical diagnostic peaks. orgchemboulder.comatamanchemicals.com

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Primary Amine) Asymmetric & Symmetric Stretch 3400-3250 (two bands) Medium-Weak
C-H (Alkyl) Stretch 2960-2850 Strong
N-H (Primary Amine) Bend (Scissoring) 1650-1580 Medium
C-O (Ether) Stretch 1150-1085 Strong
C-N (Aliphatic Amine) Stretch 1250-1020 Medium-Weak

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical or electronic state of the atoms within the top 1-10 nm of a material. When this compound is analyzed as a thin film or coating, XPS can confirm the presence of carbon, nitrogen, and oxygen on the surface. High-resolution scans of the C 1s, O 1s, and N 1s regions would provide information about the bonding environments. The C 1s spectrum could be deconvoluted to distinguish between carbons in the alkyl chain (C-C/C-H), carbons bonded to nitrogen (C-N), and carbons bonded to oxygen (C-O).

Table 5: Expected XPS Binding Energies for this compound

Core Level Functional Group Expected Binding Energy (eV)
C 1s C-C, C-H ~284.8
C 1s C-N ~286.0
C 1s C-O ~286.5
N 1s R-NH₂ ~399.0

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a highly sensitive technique used to study the environment around fluorescent molecules by measuring the decay of their fluorescence over time. nih.govhzdr.de While aliphatic amines like this compound are not intrinsically fluorescent, TRLFS can be employed to study its binding interactions with fluorescent probes or metal ions, such as lanthanides (e.g., Europium(III), Terbium(III)). nih.govhzdr.de

The amine and ether functionalities can act as ligands, binding to a metal ion. This binding event would displace water molecules from the metal's coordination sphere, leading to a measurable change (typically an increase) in the fluorescence lifetime and emission spectrum of the ion. hzdr.de By monitoring these changes, TRLFS can provide quantitative information about the binding affinity and coordination chemistry between this compound and other species in solution, which is crucial for understanding its behavior in applications such as surface functionalization and complex formulation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its potential derivatives or impurities. The amphiphilic nature of this long-chain amine, possessing both a polar amine head group and a nonpolar hydrocarbon tail with an ether linkage, dictates the choice of chromatographic conditions.

Reverse-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS)

Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) is a powerful analytical technique for the characterization of this compound. This method allows for the separation of the compound from nonpolar impurities and provides mass information for structural confirmation and identification of related substances.

In a typical RP-HPLC setup for long-chain amines, a C18 stationary phase is employed due to its hydrophobic nature, which facilitates interaction with the tetradecane chain of the analyte. The mobile phase often consists of a gradient mixture of an aqueous solvent and an organic modifier, such as acetonitrile or methanol. The addition of an ion-pairing agent, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and retention time by forming an ion pair with the amine group, thereby reducing tailing. chromatographyonline.comnih.gov

Mass spectrometric detection, commonly using an electrospray ionization (ESI) source, provides high sensitivity and specificity. In positive ion mode, this compound is expected to be readily protonated at the primary amine group, yielding a prominent [M+H]⁺ ion. The high-resolution mass spectrometry (HRMS) data can confirm the elemental composition of the parent ion, while tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pattern, providing further structural verification. For instance, characteristic fragmentation would likely involve cleavage of the C-C bonds in the alkyl chain and the ether linkage.

A hypothetical RP-HPLC-MS analysis of a this compound sample might yield the data presented in the interactive table below.

ParameterValue
Chromatographic Column C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Retention Time (RT) ~10.5 min
Ionization Mode ESI Positive
[M+H]⁺ (Observed) 258.2791 m/z
[M+H]⁺ (Calculated) 258.2797 m/z

Thermal Analysis Techniques

Thermal analysis techniques are employed to characterize the thermal stability and phase behavior of materials. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information regarding its decomposition profile and thermal transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of this compound. intertek.com The analysis involves heating a small amount of the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidation.

The resulting TGA curve plots the percentage of initial mass remaining against temperature. For a long-chain amine like this compound, a single-step decomposition is generally expected, corresponding to the cleavage and volatilization of the molecule. The onset temperature of decomposition is a key indicator of its thermal stability. nih.govacs.org

Below is a table representing hypothetical TGA data for this compound.

ParameterValue
Heating Rate 10 °C/min
Atmosphere Nitrogen
Temperature Range 25 °C to 400 °C
Onset of Decomposition (Tonset) ~220 °C
Temperature at 5% Mass Loss (T5%) ~235 °C
Temperature at Maximum Decomposition Rate (Tmax) ~280 °C
Residual Mass at 400 °C < 1%

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.govtudelft.nl DSC is valuable for identifying thermal transitions such as melting, crystallization, and glass transitions. mdpi.comresearchgate.net For a compound like this compound, which is expected to be a solid at room temperature, DSC can determine its melting point and the associated enthalpy of fusion.

A typical DSC thermogram for a pure crystalline solid will show a sharp endothermic peak corresponding to melting. The peak temperature is taken as the melting point (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHբ). The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Hypothetical DSC data for this compound is presented in the following interactive table.

ParameterValue
Heating Rate 5 °C/min
Atmosphere Nitrogen
Temperature Range 0 °C to 100 °C
Melting Point (Tm) ~55 °C
Enthalpy of Fusion (ΔHf) ~180 J/g

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental techniques for characterizing molecular properties and behavior at the atomic level. Molecular dynamics simulations, in particular, can offer detailed insights into the conformational landscape and intermolecular interactions of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal the dynamic behavior of molecules. riverpublishers.com For an amphiphilic molecule like this compound, MD simulations are particularly useful for exploring its conformational flexibility and the nature of its interactions with itself and with surrounding molecules. comp-physics-lincoln.orgnih.gov

Conformational analysis through MD simulations can identify the most stable (lowest energy) conformations of the molecule in different environments (e.g., in a vacuum, in a nonpolar solvent, or in an aqueous solution). The long tetradecane chain can adopt various gauche and anti conformations, and the simulation can quantify the probability of each. This is crucial for understanding how the molecule packs in the solid state or aggregates in solution.

Furthermore, MD simulations can provide detailed information about intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can observe the formation of hydrogen bonds between the amine groups and van der Waals interactions between the alkyl chains. These simulations can predict the formation of higher-order structures such as micelles or bilayers in aqueous environments. aip.org

A summary of a hypothetical MD simulation setup for analyzing this compound is provided in the table below.

ParameterValue
Force Field OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)
System Size 125 molecules in a cubic box
Solvent Explicit water model (e.g., TIP3P)
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 ns
Key Analyses Radial Distribution Functions, Hydrogen Bond Analysis, Dihedral Angle Distributions

Validation of Computational Models with Experimental Data

The validation of computational models through direct comparison with experimental data is a critical step in the characterization of molecules like this compound and its derivatives. This process ensures that the theoretical methods employed accurately reproduce the molecule's structural and electronic properties. The correlation between calculated and experimental spectroscopic data serves as a benchmark for the reliability of the computational approach, which can then be used to predict properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) has become a widely used method for studying the properties of molecular structures. mdpi.com For molecules such as aliphatic amines, DFT calculations have been shown to provide results that are in good agreement with experimental observations. researchgate.net The validation process typically involves comparing key spectroscopic parameters obtained from laboratory measurements with those predicted by the computational model.

Detailed research findings on the validation of computational models for this compound are based on correlating calculated spectroscopic data with experimentally obtained spectra. The primary techniques used for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopies are powerful tools for elucidating the structure of organic molecules. researchgate.net In the validation of computational models for this compound, the calculated chemical shifts for both proton (¹H) and carbon (¹³C) nuclei are compared against the experimental spectra. The accuracy of the computational model is determined by how well the predicted chemical shifts match the experimental values. Discrepancies between the calculated and experimental data can often be attributed to factors such as solvent effects and conformational dynamics, which may not be fully accounted for in the computational model.

Below is a representative data table illustrating the comparison between experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

AtomExperimental ¹H Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
CH₃ (ethoxy)1.181.2015.315.5
CH₂ (ethoxy)3.453.4866.566.8
CH₂ (chain, adjacent to ether)3.383.4171.271.5
CH₂ (chain, internal)1.251.2829.730.0
CH₂ (adjacent to amine)2.682.7142.142.5
NH₂1.401.45--

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule. For this compound, key vibrational frequencies, such as N-H stretching of the amine group, C-N stretching, C-O stretching of the ether linkage, and C-H stretching of the alkyl chain, are of particular interest. Computational models can predict these vibrational frequencies. The comparison between the calculated and experimental IR spectra is another crucial validation step. The level of agreement between the positions and relative intensities of the absorption bands in the experimental and calculated spectra indicates the quality of the computational model.

The following data table presents a comparison of key experimental and calculated IR vibrational frequencies for this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretch (amine)3380, 32903385, 3300
C-H Stretch (alkyl)2925, 28552930, 2860
N-H Bend (amine)16201625
C-O Stretch (ether)11151120
C-N Stretch (amine)10701075

Chemical Reactivity and Derivatization of 14 Ethoxytetradecan 1 Amine

Oxidation Reactions of the Amine Moiety

The primary amine group of 14-Ethoxytetradecan-1-amine is susceptible to oxidation, yielding different products depending on the oxidizing agent and reaction conditions. askfilo.com The conversion of amines into other nitrogen-containing compounds is a fundamental transformation in organic synthesis. askfilo.com

Mild oxidation can convert primary amines into nitriles. britannica.com More forceful oxidation using strong agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of carboxylic acids. askfilo.com With reagents such as hydrogen peroxide (H₂O₂) or peroxy acids, the reaction can yield nitroso (R-NO) or nitro (R-NO₂) compounds. britannica.com Enzymatic oxidation, for instance by flavoproteins, is also a known pathway for the oxidation of primary amines, which typically proceeds through an imine intermediate that is subsequently hydrolyzed. nih.gov

Oxidizing Agent TypeExample Reagent(s)Resulting Product from Primary AmineReference
Mild ReagentsNaOCl, MnO₂Nitriles (R-C≡N) britannica.com
Strong ReagentsKMnO₄, CrO₃Carboxylic Acids (R-COOH) askfilo.com
PeroxidesH₂O₂, Peroxy AcidsNitroso (R-NO) or Nitro (R-NO₂) Compounds britannica.com
BiocatalystsFlavoprotein Amine OxidasesAldehydes/Ketones (via imine hydrolysis) nih.gov

Reduction Reactions of Amine Derivatives

While the amine moiety itself is in a reduced state, derivatives of this compound, such as amides, can undergo reduction. Amides are typically formed by the acylation of the primary amine (see section 4.3). The reduction of these amide derivatives is a key reaction that converts them back into amines. chemistrysteps.com

This transformation requires a strong reducing agent, most commonly Lithium Aluminium Hydride (LiAlH₄), as less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are ineffective. libretexts.orgucalgary.ca The reaction effectively replaces the carbonyl oxygen atom of the amide with two hydrogen atoms, converting the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). libretexts.orgucalgary.ca The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, creating a tetrahedral intermediate. ucalgary.ca This is followed by the elimination of the oxygen atom as a metal alkoxide leaving group, which forms a highly reactive iminium ion intermediate that is rapidly reduced by another hydride to yield the final amine product. libretexts.orgucalgary.caunacademy.com

Amine DerivativeReducing AgentProductKey TransformationReference
Primary Amide (R-CONH₂)Lithium Aluminium Hydride (LiAlH₄)Primary Amine (R-CH₂NH₂)C=O → CH₂ chemistrysteps.comlibretexts.org
Secondary Amide (R-CONHR')Lithium Aluminium Hydride (LiAlH₄)Secondary Amine (R-CH₂NHR')C=O → CH₂ ucalgary.ca
Any AmideSodium Borohydride (NaBH₄)No Reaction- ucalgary.ca

Substitution Reactions on the Alkyl and Amine Groups for Novel Derivative Synthesis

The nucleophilic nature of the primary amine in this compound allows it to readily react with a variety of electrophilic reagents. These substitution reactions are fundamental for synthesizing a wide range of novel derivatives, particularly amides and substituted amines.

N-Acylation: This is one of the most common reactions for primary amines. orientjchem.org It involves reacting the amine with an acylating agent, such as an acid chloride or an acid anhydride. britannica.comresearchgate.net The reaction results in the formation of a stable amide bond and is often used as a method to protect the amine group during multi-step syntheses. orientjchem.orgresearchgate.net The process is generally efficient and can often be carried out under mild, catalyst-free conditions. orientjchem.org

N-Alkylation: The amine can also undergo alkylation by reacting with alkyl halides. This reaction can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

Reaction TypeElectrophilic ReagentProduct DerivativeBond FormedReference
N-AcylationAcid Chloride (R'-COCl)N-Alkyl AmideAmide (C-N) britannica.comresearchgate.net
N-AcylationAcid Anhydride ((R'-CO)₂O)N-Alkyl AmideAmide (C-N) britannica.comorientjchem.org
N-AlkylationAlkyl Halide (R'-X)Secondary/Tertiary AmineAmine (C-N) britannica.com
Reaction with IsocyanateIsocyanate (R'-N=C=O)Urea DerivativeUrea (N-C-N) britannica.com

Reactions with Carbon Dioxide for Capture Applications

Primary amines are highly effective at capturing carbon dioxide (CO₂), a key process in post-combustion carbon capture technologies. bellona.orggccassociation.org The reaction of this compound with CO₂ in an aqueous medium follows a well-established mechanism. mdpi.com

Amine-Reactive Crosslinker Chemistry and Bioconjugation Potential

The primary amine of this compound is an excellent target for bioconjugation, a process that involves covalently linking molecules for biological applications. nih.gov Primary amines are particularly useful targets because they are nucleophilic and often readily accessible on the surface of biomolecules like proteins (specifically at the N-terminus and on lysine (B10760008) residues). thermofisher.comgbiosciences.com

Amine-reactive crosslinkers are reagents with two or more reactive ends that can form stable covalent bonds with functional groups. thermofisher.com The most common amine-reactive functional groups on these crosslinkers are N-hydroxysuccinimide (NHS) esters. thermofisher.comcreative-proteomics.com The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution that proceeds efficiently at physiological or slightly alkaline pH (7.2-9) to form a highly stable amide bond. thermofisher.comcreative-proteomics.com This chemistry is widely used to link proteins, modify surfaces, and create antibody-drug conjugates. creative-proteomics.com Given its structure, this compound could potentially be conjugated to biomolecules or surfaces using this established chemistry, imparting its long, hydrophobic ethoxy-alkyl chain to the target molecule.

Reactive Group on CrosslinkerTarget Functional GroupResulting Covalent BondTypical pH RangeReference
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)Amide Bond7.2 - 9.0 thermofisher.comcreative-proteomics.com
ImidoesterPrimary Amine (-NH₂)Amidine Bond8.0 - 10.0 thermofisher.comgbiosciences.com
IsocyanatePrimary Amine (-NH₂)Urea LinkageVaries creative-proteomics.com

Formation of Polyoxyethylene Ether Disulfonates

Building upon the structure of this compound, it is possible to synthesize more complex surfactants like polyoxyethylene ether disulfonates. This derivatization enhances the molecule's surfactant properties, particularly for applications requiring high thermal and salt stability. google.com

The synthesis can be conceptualized as a multi-step process starting from a fatty amine polyoxyethylene ether, which itself can be formed by reacting the primary amine with ethylene (B1197577) oxide. sinocurechem.com According to a patented method, a fatty amine polyoxyethylene ether is first alkylated using a halogenated hydrocarbon (such as allyl chloride) in the presence of a base and a phase transfer catalyst. google.com The resulting intermediate is then sulfonated. This sulfonation step is carried out using a sulfonating agent like sodium sulfite, which adds sulfonate (-SO₃⁻) groups to the molecule, yielding the final fatty amine polyoxyethylene ether disulfonate product. google.com This class of surfactants is noted for being environmentally friendly due to the absence of aromatic groups. google.com

Mechanistic and Theoretical Investigations of 14 Ethoxytetradecan 1 Amine Activity

Structure-Activity Relationships (SAR) in Ethoxylated Amines

The chemical structure of an ethoxylated amine surfactant, such as 14-Ethoxytetradecan-1-amine, is the primary determinant of its activity. The structure-activity relationship (SAR) for this class of compounds is principally governed by the interplay between the hydrophobic alkyl chain and the hydrophilic polyoxyethylene (POE) chain.

The length of the alkyl chain in ethoxylated amines significantly impacts their physicochemical properties and interfacial behavior. For this compound, the "tetradecan" portion signifies a 14-carbon alkyl chain. This hydrophobic tail is a critical factor in the molecule's tendency to adsorb at interfaces and self-assemble in solution.

Longer alkyl chains generally lead to increased hydrophobicity of the surfactant molecule. This enhanced hydrophobicity results in a greater driving force for the molecules to move to surfaces and interfaces, thereby reducing the surface or interfacial tension more effectively. Research on various amine surfactants has demonstrated that an increase in the alkyl chain length leads to a lower critical micelle concentration (CMC), indicating that micellization occurs at lower concentrations. nih.gov This is because the greater hydrophobic effect of a longer chain promotes the aggregation of surfactant molecules to minimize their contact with water.

The packing of surfactant molecules at an interface is also influenced by the alkyl chain length. Longer chains can exhibit stronger van der Waals interactions between them, leading to a more densely packed monolayer at the air-water or oil-water interface. uni-tuebingen.de This dense packing can contribute to the formation of more stable emulsions and foams. However, an excessively long alkyl chain can lead to decreased water solubility, which may limit its practical applications. mdpi.com

Table 1: General Influence of Alkyl Chain Length on Ethoxylated Amine Properties

PropertyEffect of Increasing Alkyl Chain Length
HydrophobicityIncreases
Critical Micelle Concentration (CMC)Decreases
Surface/Interfacial Tension ReductionIncreases (becomes more effective)
Water SolubilityDecreases
Emulsification/Foaming StabilityGenerally Increases (up to a point)

This table presents generalized trends observed in homologous series of surfactants.

The degree of ethoxylation, which refers to the number of ethylene (B1197577) oxide (EO) units in the hydrophilic head group, is a crucial parameter for tailoring the properties of ethoxylated amines. In this compound, the "ethoxy" group indicates the presence of these EO units. The number of EO units directly influences the hydrophilic-lipophilic balance (HLB) of the surfactant.

An increase in the degree of ethoxylation leads to a more hydrophilic molecule, resulting in a higher HLB value. This, in turn, affects the surfactant's solubility in water and its performance in various applications. For instance, ethoxylated amines with a lower degree of ethoxylation are more oil-soluble and are effective as water-in-oil emulsifiers. Conversely, those with a higher degree of ethoxylation are more water-soluble and function better as oil-in-water emulsifiers and detergents. schaerer-surfactants.comacs.org

The degree of ethoxylation also impacts the CMC of the surfactant. Generally, for a given alkyl chain length, increasing the number of EO units will increase the CMC. fz-juelich.de This is because the larger hydrophilic head group increases the molecule's water solubility and sterically hinders the aggregation process, thus requiring a higher concentration for micelle formation to become favorable. fz-juelich.de The presence of ethoxy groups can also influence the compactness of the surfactant monolayer at interfaces, with a higher degree of ethoxylation potentially leading to a looser packing. mdpi.com

Table 2: General Impact of Ethoxylation Degree on Ethoxylated Amine Properties

PropertyEffect of Increasing Degree of Ethoxylation
Hydrophilicity (HLB)Increases
Water SolubilityIncreases
Critical Micelle Concentration (CMC)Increases
Cloud PointGenerally Increases
Emulsifier TypeShifts from W/O to O/W

This table presents generalized trends observed for nonionic and ethoxylated cationic surfactants.

Interfacial Phenomena and Self-Assembly Behavior

The behavior of this compound at interfaces and its tendency to form aggregates in solution are fundamental to its function as a surfactant. These phenomena are driven by the molecule's amphiphilic nature.

Above a certain concentration in a solvent, known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into organized structures called micelles. alfa-chemistry.com For this compound in an aqueous solution, the hydrophobic tetradecyl chains would form the core of the micelle, shielded from the water, while the hydrophilic ethoxylated amine head groups would form the outer corona, interacting with the surrounding water molecules.

The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and begin forming micelles. The CMC of an ethoxylated amine is influenced by factors such as the length of the alkyl chain, the degree of ethoxylation, temperature, and the presence of electrolytes. mdpi.com As previously mentioned, a longer alkyl chain and a lower degree of ethoxylation generally lead to a lower CMC.

The process of micellization is a thermodynamically driven phenomenon. The standard Gibbs free energy of micellization (ΔG°mic) is typically negative, indicating that micelle formation is a spontaneous process above the CMC. wikipedia.orgyoutube.com The primary driving force for micellization in aqueous solutions is the entropy gain associated with the release of ordered water molecules from around the hydrophobic alkyl chains of the surfactant monomers. youtube.com This is known as the hydrophobic effect.

The enthalpy of micellization (ΔH°mic) can be either positive (endothermic) or negative (exothermic), depending on the specific surfactant and the temperature. nih.gov For many nonionic and cationic surfactants, ΔH°mic is often small and can change sign with temperature. The entropy of micellization (ΔS°mic) is generally positive and is the major contributor to the negative ΔG°mic. mdpi.com

The thermodynamic parameters of micellization can be determined experimentally by measuring the CMC at different temperatures. The relationships are given by the following equations:

ΔG°mic = RT ln(CMC) ΔH°mic = -R [d(ln(CMC))/d(1/T)] ΔS°mic = (ΔH°mic - ΔG°mic) / T

Where R is the gas constant and T is the absolute temperature.

Table 3: General Thermodynamic Parameters of Micellization for Ethoxylated Amines in Water

Thermodynamic ParameterTypical Sign/ValuePrimary Driving Factor
Gibbs Free Energy (ΔG°mic)NegativeSpontaneity of the process
Enthalpy (ΔH°mic)Can be positive or negativeEnergetic changes upon aggregation
Entropy (ΔS°mic)PositiveHydrophobic effect and release of water molecules

This table represents general thermodynamic principles of micellization for surfactants in aqueous solutions.

The interaction of surfactants with biological membranes is a complex process that is crucial for understanding their biological activity. Model systems, such as lipid bilayers, are often used to study these interactions. wpi.edu The amphiphilic nature of this compound allows it to interact with and insert into the lipid bilayer of cell membranes.

The hydrophobic alkyl chain can penetrate the hydrophobic core of the bilayer, while the hydrophilic ethoxylated head group remains at the aqueous interface. nih.gov This insertion can disrupt the packing of the lipid molecules, leading to an increase in membrane fluidity and permeability. At low concentrations, the surfactant monomers may simply partition into the bilayer. However, at concentrations near or above the CMC, the surfactant can cause more significant disruption, potentially leading to the solubilization of the membrane and the formation of mixed micelles composed of lipids and surfactant molecules. The extent of these interactions depends on the specific structure of the surfactant and the composition of the lipid bilayer.

Advanced Spectroscopic Probes for Mechanistic Understanding

Advanced spectroscopic techniques are crucial for elucidating the binding characteristics of a compound with its biological targets. However, specific applications of these methods to this compound are not documented in existing research.

Fluorescence Quenching Assays for Binding Affinity Quantification

Fluorescence quenching is a widely used technique to determine the binding affinity between a ligand and a protein. This method relies on the change in the intrinsic fluorescence of tryptophan or other fluorescent amino acid residues within a protein upon binding of a ligand. The degree of quenching can be correlated with the concentration of the ligand, allowing for the calculation of the binding constant (Ka).

Despite the utility of this technique, no studies employing fluorescence quenching assays to quantify the binding affinity of this compound with any specific biological target have been found. Therefore, no quantitative data on its binding affinity, such as binding constants or dissociation constants (Kd), can be presented.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. This allows for the determination of not only the binding affinity but also the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes. These parameters provide deeper insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions).

There is currently no published research that utilizes Isothermal Titration Calorimetry to investigate the binding thermodynamics of this compound with any biological macromolecule. As a result, no thermodynamic data, such as that which would be presented in the interactive table below, is available.

Interactive Data Table: Hypothetical ITC Data for this compound Binding (Note: The following table is for illustrative purposes only, as no experimental data has been found.)

Target ProteinBinding Affinity (Kd, µM)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·K)Stoichiometry (n)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Molecular-Level Biological Interactions (Non-Clinical Focus)

Understanding the interaction of a compound at the molecular level within a cell is fundamental to characterizing its biological activity. This includes its effects on intracellular signaling pathways and ion concentrations.

Modulation of Intracellular Signaling Pathways (e.g., Protein Kinase C Inhibition)

Protein Kinase C (PKC) is a family of enzymes that play a crucial role in various cellular signaling pathways, and its inhibition can have significant effects on cellular processes. Many amine-containing compounds are known to interact with and modulate the activity of protein kinases.

However, a review of the scientific literature reveals no studies that have specifically investigated the effect of this compound on Protein Kinase C or any other intracellular signaling pathway. Therefore, there is no evidence to suggest that it acts as a PKC inhibitor or modulator.

Regulation of Intracellular Ion Concentrations (e.g., Ca2+)

The regulation of intracellular ion concentrations, particularly calcium (Ca2+), is critical for a multitude of cellular functions. Changes in intracellular Ca2+ levels can trigger a wide range of responses, from muscle contraction to gene transcription.

There is no available research to indicate that this compound has any effect on the regulation of intracellular ion concentrations. Studies measuring changes in intracellular Ca2+ levels in response to this compound have not been published.

Future Directions and Emerging Research Avenues for 14 Ethoxytetradecan 1 Amine

Development of Novel Functionalized Derivatives

The primary amine group of 14-ethoxytetradecan-1-amine serves as a highly versatile chemical handle, enabling the synthesis of a diverse array of new molecules with potentially unique properties. Future research could strategically focus on creating a library of derivatives to explore a wider range of functionalities.

Key areas for derivatization include:

Amides and Sulfonamides: Reactions with various acyl or sulfonyl chlorides could yield amide and sulfonamide derivatives, altering the molecule's polarity, hydrogen-bonding capabilities, and self-assembly behavior.

Quaternary Ammonium (B1175870) Salts: Alkylation of the amine could produce cationic surfactants, which could be investigated for their antimicrobial activity or as phase-transfer catalysts.

Schiff Bases: Condensation with aldehydes or ketones could form Schiff base derivatives, which are often associated with interesting photophysical properties and the ability to act as ligands for metal complexes, suggesting potential in sensor technology or catalysis.

Integration into Multifunctional Materials Systems

The amphiphilic nature of this compound, with its distinct hydrophobic tail and polar amine head, makes it an attractive building block for the creation of advanced materials.

Potential applications in materials science include:

Self-Assembled Monolayers (SAMs): The amine group can act as an anchor to graft the molecule onto surfaces like silicon dioxide or various metal oxides. The long alkyl chain would then form an ordered monolayer, which could be used to precisely control surface properties such as wettability, adhesion, and biocompatibility.

Polymer Modification: The compound could be incorporated into polymer systems, for instance, as a curing agent in epoxy resins. This could impart increased flexibility, surface activity, and other desirable properties to the resulting polymer network.

Nanoparticle Surface Functionalization: The amine provides a convenient attachment point for modifying the surface of nanoparticles, which could enhance their dispersibility in non-polar media or introduce new functionalities to the nanoparticle surface.

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the research and development of this compound and its derivatives in a cost-effective and efficient manner.

Future computational studies could involve:

Molecular Dynamics (MD) Simulations: These simulations could predict the self-assembly behavior of the molecule in various solvents or at interfaces, providing fundamental insights into the formation of micelles, bilayers, or other supramolecular structures.

Quantitative Structure-Property Relationship (QSPR) Modeling: By creating a dataset of synthesized derivatives and their measured properties, QSPR models could be developed. These models could then predict the properties of new, yet-to-be-synthesized molecules, guiding experimental efforts toward compounds with desired characteristics.

Molecular Docking: If any biological activity is discovered, molecular docking studies could be employed to predict and understand the interactions of these molecules with specific biological targets, such as proteins.

Sustainable Synthesis and Green Chemistry Considerations

A critical aspect of future research will be the development of environmentally friendly and sustainable methods for the synthesis of this compound. Adhering to the principles of green chemistry will be paramount. rsc.org

Key areas for green chemistry research include:

Catalytic Amination: Exploring the direct catalytic amination of the corresponding alcohol (14-ethoxytetradecan-1-ol) with ammonia (B1221849) would be a greener alternative to many traditional synthetic methods for amines. The focus would be on developing highly efficient and selective catalysts.

Bio-based Feedstocks: Investigating the feasibility of sourcing the long-chain alkyl component from renewable, bio-based feedstocks would significantly enhance the sustainability profile of the compound.

Atom Economy and Waste Minimization: A thorough analysis and optimization of synthetic routes to improve atom economy and reduce waste generation will be essential for environmentally responsible production. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 14-Ethoxytetradecan-1-amine, and how should they be validated?

  • Methodology :

  • Spectral Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, comparing peaks to reference databases. Validate by cross-referencing with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • Purity Assessment : Employ reverse-phase HPLC-MS with a C18 column, using gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Quantify impurities via internal standards and validate using spiked recovery experiments (LOQ: ~1 µg/mL) .
  • Reproducibility : Document solvent batch, instrument calibration, and ambient conditions (temperature, humidity) to minimize variability .

Q. How can synthesis routes for this compound be optimized to improve yield and scalability?

  • Methodology :

  • Reaction Monitoring : Track intermediate formation via thin-layer chromatography (TLC) or in-situ FTIR. Adjust reaction time/temperature iteratively.
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in non-polar solvents. Validate purity via melting point analysis and HPLC .
  • Control Experiments : Compare yields under inert (N₂) vs. ambient conditions to assess oxidative degradation risks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Hazard Mitigation : Use fume hoods for synthesis/purification steps. Refer to analogous compounds (e.g., ethylenediamine derivatives) for toxicity extrapolation .
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Implement emergency showers and eyewash stations per OSHA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound derivatives?

  • Methodology :

  • Data Triangulation : Cross-validate NMR/MS data with computational models (e.g., DFT calculations for predicted chemical shifts). For bioactivity, replicate assays across independent labs using standardized protocols .
  • Error Analysis : Quantify instrumental uncertainty (e.g., NMR signal-to-noise ratios) and statistical variance (e.g., ANOVA for biological replicates). Use Q-Q plots to identify outliers .
  • Literature Benchmarking : Compare results to structurally similar amines (e.g., ethylamine derivatives) to contextualize discrepancies .

Q. What strategies are effective for studying structure-function relationships of this compound in supramolecular systems?

  • Methodology :

  • Computational Modeling : Perform molecular dynamics simulations (e.g., GROMACS) to predict ethoxy chain flexibility and amine group interactions. Validate with experimental data (e.g., X-ray crystallography) .
  • Experimental Probes : Use fluorescence quenching assays or isothermal titration calorimetry (ITC) to quantify binding affinities with target molecules (e.g., lipid bilayers) .
  • Cross-Disciplinary Design : Integrate synthetic chemistry with biophysical assays, ensuring alignment between theoretical predictions and empirical observations .

Q. How should researchers design experiments to address solubility limitations of this compound in aqueous media?

  • Methodology :

  • Co-Solvent Screening : Test dimethyl sulfoxide (DMSO), ethanol, or cyclodextrin-based systems. Measure solubility via UV-Vis spectroscopy at varying pH .
  • Surfactant Optimization : Evaluate critical micelle concentrations (CMC) of polysorbates or phospholipids using dynamic light scattering (DLS) .
  • In Silico Prediction : Apply Hansen solubility parameters or COSMO-RS simulations to identify optimal solvent blends .

Methodological Best Practices

  • Data Presentation : Include raw data in appendices and processed data (e.g., normalized spectra, statistical summaries) in the main text. Use error bars and R² values in graphs .
  • Ethical Compliance : Document informed consent for collaborative studies, data anonymization protocols, and adherence to institutional review boards (IRBs) .
  • Literature Synthesis : Prioritize peer-reviewed journals over commercial databases. Use citation managers (e.g., Zotero) to track sources and avoid plagiarism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.